5-Hydroxy-2-methyl Isoborneol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

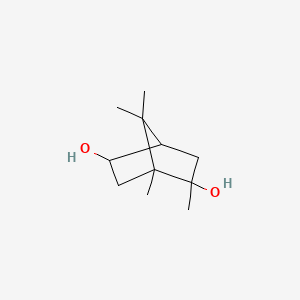

5-Hydroxy-2-methyl Isoborneol is a bicyclic compound with a unique structure characterized by two hydroxyl groups attached to a seven-membered ring. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methyl Isoborneol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy-2-methyl Isoborneol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

5-Hydroxy-2-methyl Isoborneol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2-methyl Isoborneol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the activity of enzymes and other proteins, influencing biological processes.

Comparaison Avec Des Composés Similaires

1,7,7-Trimethylbicyclo[2.2.1]heptane: Known for its similar bicyclic structure but lacks the additional methyl and hydroxyl groups.

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of hydroxyl groups.

Bicyclo[2.2.1]heptane-2,3-dione: Features a dione structure with different reactivity.

Uniqueness: 5-Hydroxy-2-methyl Isoborneol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.

Activité Biologique

5-Hydroxy-2-methyl isoborneol (5-Hydroxy-2-MIB) is a significant compound derived from 2-methylisoborneol (2-MIB), which is known for its distinctive earthy and musty odor. This compound has garnered attention due to its biological activities, particularly in microbial interactions, environmental applications, and potential implications in food and water quality.

Chemical Structure and Properties

5-Hydroxy-2-MIB is a monoterpene with the molecular formula C10H18O. Its structure features a hydroxyl group (-OH) attached to the isoborneol framework, influencing its solubility and reactivity. The presence of this hydroxyl group enhances its biological activity compared to its precursor, 2-MIB.

Biological Activities

1. Microbial Interactions

Research indicates that 5-Hydroxy-2-MIB plays a role in microbial ecology, particularly in the degradation of organic compounds in aquatic environments. Various bacterial strains have been identified that can metabolize 2-MIB into 5-Hydroxy-2-MIB, showcasing its importance in biotransformation processes. For instance, Rhodococcus ruber T1 and Pseudomonas putida G1 are known to convert 2-MIB into hydroxylated derivatives, including 5-Hydroxy-2-MIB, through enzymatic pathways involving hydroxylation at specific carbon positions on the isoborneol ring .

Table 1: Bacterial Strains and Their Metabolic Pathways

| Bacterial Strain | Metabolite Produced | Pathway Description |

|---|---|---|

| Rhodococcus ruber T1 | 3-Hydroxy-2-MIB | Hydroxylation of 2-MIB |

| Pseudomonas putida G1 | 6-Hydroxy-2-MIB | Hydroxylation of 2-MIB |

| Rhodococcus wratislaviensis DLC-cam | 5-Keto-2-MIB | Conversion of 5-Hydroxy-2-MIB through further oxidation |

2. Environmental Applications

The biodegradation of 5-Hydroxy-2-MIB has significant implications for water treatment processes. Studies show that specific bacterial isolates can degrade up to 63.5% of 2-MIB within five days, indicating the potential for bioremediation strategies targeting this compound in contaminated water sources . The identification of xenobiotic-degradation-related functional genes associated with the breakdown of MIB suggests that engineered bacteria could enhance the removal of such compounds from aquatic environments .

Case Studies

Case Study: Biodegradation Efficiency

In a controlled study examining the biodegradation efficiency of different bacterial isolates on 2-MIB and its derivatives, researchers found that certain strains demonstrated remarkable capabilities to metabolize these compounds rapidly. For instance, isolate A achieved a degradation rate of approximately 50% within the first two days, which significantly improved with prolonged incubation periods .

Case Study: Enzymatic Pathways

Another study focused on elucidating the enzymatic pathways involved in the biosynthesis and degradation of MIB derivatives. The research highlighted how specific enzyme domains contribute to the overall metabolic efficiency, revealing insights into substrate specificity and enzyme activity modulation . This understanding could lead to advancements in biocatalysis for industrial applications.

Pharmacological Implications

While primarily studied for its environmental impact, there are emerging interests in the pharmacological properties of hydroxylated terpenes like 5-Hydroxy-2-MIB. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties; however, comprehensive pharmacological evaluations are still required to establish therapeutic applications.

Propriétés

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7-8,12-13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYFMRPVURSGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(CC2O)C)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857797 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604767-98-8 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.